molecular formula C18H19Cl2N3O2 B5566615 N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

Cat. No. B5566615
M. Wt: 380.3 g/mol
InChI Key: QQPKUHHFXUWPNR-WSDLNYQXSA-N
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Description

N-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, also known as DBM-H, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. It belongs to the class of hydrazide compounds and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of certain compounds similar to N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide in corrosion inhibition. For instance, a study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution. These compounds showed high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications Paul et al., 2020.

Antimicrobial Activity

Another area of application is in combating microbial growth. Synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents Mickevičienė et al., 2015.

Antioxidant Behavior

Schiff bases and their tautomers have been studied for their antioxidant activities. Theoretical investigations revealed that certain compounds exhibit promising antioxidant properties, which could be utilized in pharmaceutical applications to combat oxidative stress Ardjani et al., 2017.

Anticancer Activity

The anticancer potential of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has been explored. Some compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy Tumosienė et al., 2020.

Liquid Crystalline Behavior

Hydrazide-modified 4-methoxyazobenzene derivatives have been synthesized and studied for their liquid crystalline properties. These compounds exhibited different kinds of hydrogen-bonded supramolecular structures and liquid crystalline behaviors, indicating their applicability in materials science Bai et al., 2005.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-25-16-8-6-15(7-9-16)21-10-2-3-18(24)23-22-12-13-4-5-14(19)11-17(13)20/h4-9,11-12,21H,2-3,10H2,1H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPKUHHFXUWPNR-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide

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